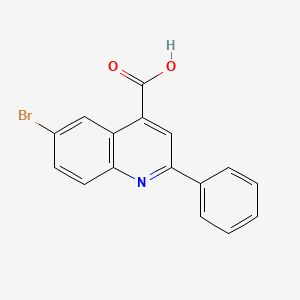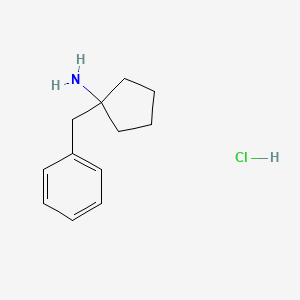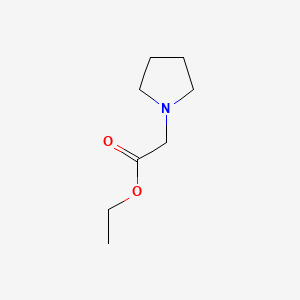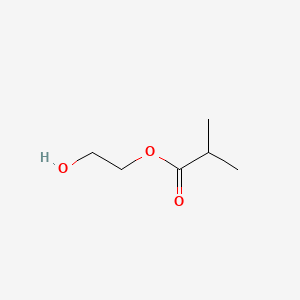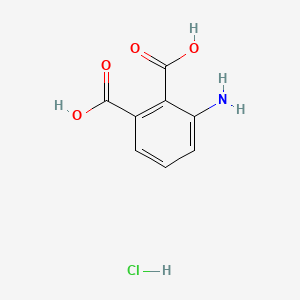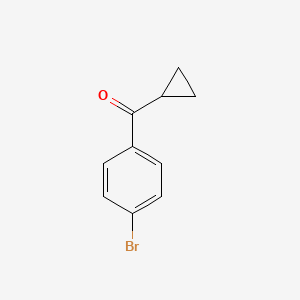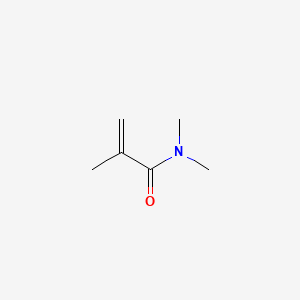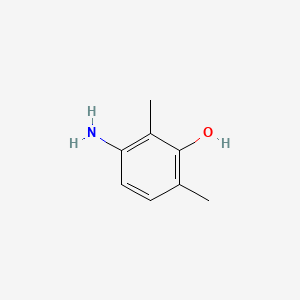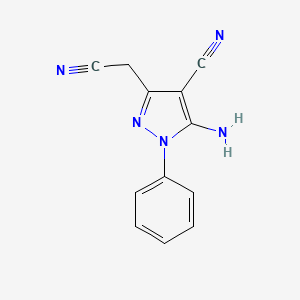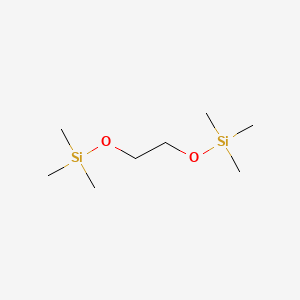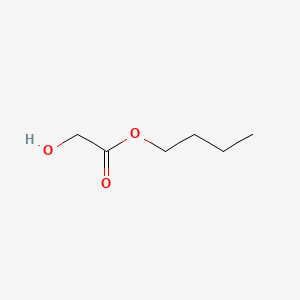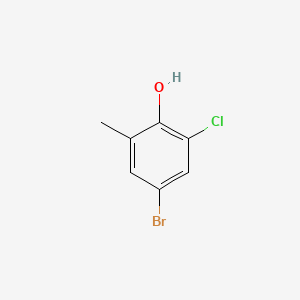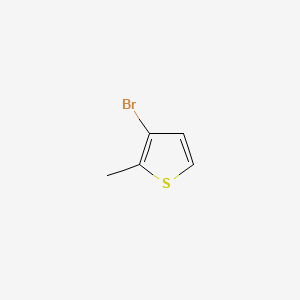
3-Bromo-2-methylthiophene
概要
説明
Synthesis Analysis
The synthesis of 3-bromo-2-methylthiophene and related compounds has been explored in various studies. One method involves using 3-methylthiophene and NBS (N-Bromosuccinimide), yielding 2-bromo-3-methylthiophene with a high yield and purity (Zhao Li-juan, 2011). Another approach demonstrates selective direct arylation of this compound with aryl bromides, forming various 2-aryl-4-bromo-5-methylthiophenes (G. Vamvounis & David Gendron, 2013).
Molecular Structure Analysis
The molecular structure of 3-methylthiophene, a related compound, has been investigated using gas electron diffraction and microwave spectroscopic data, providing insights into the structural characteristics of similar thiophene derivatives (M. Tanabe et al., 1996).
Chemical Reactions and Properties
This compound exhibits a range of reactions and properties. For example, its reaction with various aryl bromides under specific conditions yields a variety of functional organic materials, useful in electronic applications (G. Vamvounis & David Gendron, 2013).
Physical Properties Analysis
Studies on related thiophene compounds, like 3-methylthiophene, reveal insights into the physical properties of this compound. The analysis of 3-methylthiophene's molecular structure and torsional vibration contributes to understanding its physical characteristics (M. Tanabe et al., 1996).
Chemical Properties Analysis
Research on the chemical properties of thiophene derivatives provides valuable information about this compound. The study of the electrochemical and optical properties of poly(3-methylthiophenes) helps in comprehending its chemical behavior (C. Arbizzani et al., 1992).
科学的研究の応用
Organic Electronic Materials
- 3-Bromo-2-methylthiophene is used in the synthesis of functional organic electronic materials. A study by Vamvounis and Gendron (2013) demonstrates the selective direct arylation of this compound with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is valuable in preparing materials for electro- and photoactive applications, with yields ranging from 27–63% (Vamvounis & Gendron, 2013).
Polymerization Research
- In polymer chemistry, this compound plays a crucial role. Qi, Rees, and Pickup (1996) investigated the electrochemically induced substitution of polymers like polythiophene with nucleophiles, including this compound. Their findings are significant for understanding the chemical processes in the development of conductive polymers (Qi, Rees, & Pickup, 1996).
Synthesis of Novel Compounds
- The compound is integral in synthesizing new chemical entities. Liu, Yang, and Yu (2008) described a process where this compound was used to synthesize a novel photochromic compound, which was characterized for its photochromic behavior. This type of research contributes to the advancement of materials science, especially in the field of photoresponsive materials (Liu, Yang, & Yu, 2008).
Photostabilization of Materials
- This compound derivatives have been utilized as photostabilizers. Balakit et al. (2015) synthesized new thiophene derivatives, including those derived from this compound, and studied their effectiveness in reducing the photodegradation of poly(vinyl chloride). Such research is crucial for developing materials with improved longevity and resistance to environmental factors (Balakit et al., 2015).
Electrochemical Studies
- The electrochemical properties of this compound are also of significant interest. Sato, Tanaka, and Kaeriyama (1986) explored the electrochemical polymerization of 3-methylthiophene, where derivatives like this compound are vital. Their research aids in understanding the electrical properties of polythiophenes, which are essential in various technological applications (Sato, Tanaka, & Kaeriyama, 1986).
作用機序
Target of Action
3-Bromo-2-methylthiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the stability of this compound may be affected by factors such as light, heat, and moisture.
Safety and Hazards
将来の方向性
2-Bromo-3-methylthiophene has been used as a pharmaceutical intermediate . Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
特性
IUPAC Name |
3-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNCGRDYHINDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057707 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30319-05-2 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30319-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Bromo-2-methylthiophene considered a valuable building block in organic synthesis?
A1: this compound's value stems from its ability to undergo selective direct arylation reactions. This allows for the efficient introduction of aryl substituents at the 3-position, leading to the creation of diverse molecules with potential applications in organic electronics and photovoltaics. [, ]
Q2: What challenges are associated with the synthesis of 3-substituted 2-methylthiophenes, and how does this compound help overcome them?
A2: Synthesizing 3-substituted 2-methylthiophenes can be challenging due to the low reactivity of this compound towards forming Grignard reagents, which are essential intermediates in many organic reactions. Research has demonstrated that lithium chloride can significantly accelerate the formation of the Grignard reagent from this compound and magnesium metal. [] This discovery provides a more convenient and efficient pathway for synthesizing a range of 3-substituted 2-methylthiophene derivatives.
Q3: Beyond direct arylation, are there other notable reactions involving this compound?
A3: Yes, this compound serves as a precursor in the synthesis of substituted 3-bromothiophene 1,1-dioxides. These dioxides are prone to a fascinating tandem dimerization-ring-opening reaction in the presence of basic alumina. This reaction leads to the formation of trisubstituted benzenes, demonstrating the potential of this compound in constructing more complex aromatic structures. []
Q4: What analytical techniques are typically employed to characterize this compound and its derivatives?
A4: While specific techniques are not detailed in the provided abstracts, common methods for characterizing these compounds likely include nuclear magnetic resonance (NMR) spectroscopy to determine structure, gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures and identification of products, and X-ray crystallography for determining the three-dimensional structure of crystalline derivatives, as demonstrated in the study by Raasch et al. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



